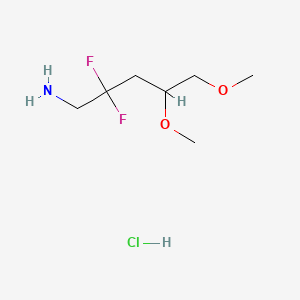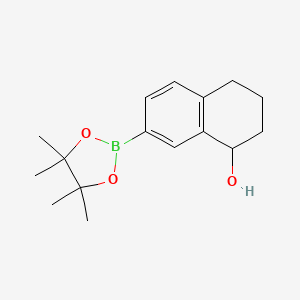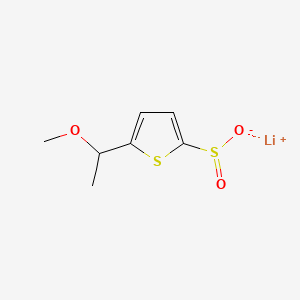
Lithium(1+) 5-(1-methoxyethyl)thiophene-2-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+) 5-(1-methoxyethyl)thiophene-2-sulfinate: is an organosulfur compound with the molecular formula C7H9LiO3S2 This compound features a thiophene ring substituted with a methoxyethyl group and a sulfinate group, coordinated with a lithium ion
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Lithium(1+) 5-(1-methoxyethyl)thiophene-2-sulfinate typically involves the lithiation of a thiophene derivative followed by sulfonation. One common method includes the reaction of 2-bromo-thiophene with n-butyllithium at low temperatures (around -78°C) to achieve lithium-bromine exchange. The resulting 2-lithiothiophene can then be reacted with a sulfonating agent such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) to yield the desired sulfinate compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring the purity of reagents, and implementing efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: Lithium(1+) 5-(1-methoxyethyl)thiophene-2-sulfinate can undergo various chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to a sulfonate group using oxidizing agents such as hydrogen peroxide.
Reduction: The compound can be reduced under specific conditions to yield thiol derivatives.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or alkoxides.
Major Products:
Oxidation: Lithium(1+) 5-(1-methoxyethyl)thiophene-2-sulfonate.
Reduction: Thiol derivatives of the original compound.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Lithium(1+) 5-(1-methoxyethyl)thiophene-2-sulfinate is used as a building block in organic synthesis, particularly in the formation of sulfur-containing heterocycles. It is also utilized in the development of new materials with unique electronic properties .
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including organic semiconductors and corrosion inhibitors .
Mechanism of Action
The mechanism by which Lithium(1+) 5-(1-methoxyethyl)thiophene-2-sulfinate exerts its effects is primarily through its ability to participate in various chemical reactions. The sulfinate group can act as a nucleophile or electrophile, depending on the reaction conditions, allowing it to form a wide range of products. The thiophene ring provides stability and electronic properties that are beneficial in material science applications .
Comparison with Similar Compounds
Sodium 5-(1-methoxyethyl)thiophene-2-sulfinate: Similar structure but with sodium instead of lithium.
5-(1-methoxyethyl)thiophene-2-sulfonate: Oxidized form of the sulfinate compound.
2-bromo-5-(1-methoxyethyl)thiophene: Precursor in the synthesis of the sulfinate compound.
Uniqueness: Lithium(1+) 5-(1-methoxyethyl)thiophene-2-sulfinate is unique due to the presence of the lithium ion, which can influence the reactivity and stability of the compound. The combination of the methoxyethyl group and the sulfinate group on the thiophene ring also provides distinct electronic properties that are valuable in various applications .
Properties
Molecular Formula |
C7H9LiO3S2 |
|---|---|
Molecular Weight |
212.2 g/mol |
IUPAC Name |
lithium;5-(1-methoxyethyl)thiophene-2-sulfinate |
InChI |
InChI=1S/C7H10O3S2.Li/c1-5(10-2)6-3-4-7(11-6)12(8)9;/h3-5H,1-2H3,(H,8,9);/q;+1/p-1 |
InChI Key |
FNMFQIXFEHWWQP-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CC(C1=CC=C(S1)S(=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


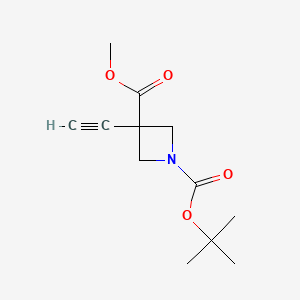
![Ethyl 2-oxa-6-azaspiro[3.4]octane-7-carboxylate](/img/structure/B13467488.png)
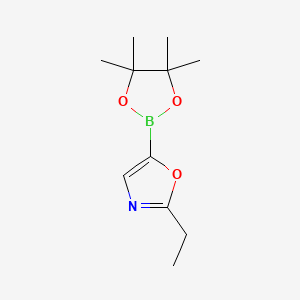
![2-[4-(Hydroxymethyl)-1,3-thiazol-2-yl]propan-2-ol](/img/structure/B13467497.png)

![1,4-Dioxaspiro[4.5]dec-7-ene-7-carboxaldehyde](/img/structure/B13467515.png)
![3-Azidobicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13467519.png)
![1-[(Tert-butoxy)carbonyl]-3-(2,2-difluoroethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13467523.png)

